8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one
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Overview
Description
Preparation Methods
Currently, there is limited specific information available on the synthetic routes and reaction conditions for the preparation of 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one. general methods for the preparation of similar compounds often involve complex organic synthesis techniques, including multi-step reactions and purification processes. Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
The detailed chemical reactions that 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one undergoes are not well-documented. Generally, compounds like this can undergo various types of reactions such as oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. Major products formed from these reactions would vary based on the reaction conditions and reagents used.
Scientific Research Applications
8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one has significant scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is involved in genetic information processing and is a part of the KEGG Orthology group . This compound is used in research to understand protein families and their roles in various biological processes. Its applications extend to studying the molecular mechanisms of diseases and developing potential therapeutic interventions.
Mechanism of Action
The mechanism of action of 8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one involves its role as a FAST kinase domain-containing protein. This protein is involved in various cellular processes, including signal transduction and regulation of gene expression. The molecular targets and pathways involved include interactions with other proteins and nucleic acids, influencing cellular functions and responses.
Comparison with Similar Compounds
8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one can be compared with other similar compounds such as FAST kinase domain-containing protein 1, 2, and 3. These compounds share similar structural features and biological functions but may differ in their specific roles and interactions within the cell. The uniqueness of this compound lies in its specific association with the Sumatra barb and its particular functions in genetic information processing.
Properties
IUPAC Name |
8-bromo-1,11-dihydropyrimido[4,5-a]carbazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrN3O/c15-8-2-4-11-10(5-8)9-3-1-7-6-16-14(19)18-12(7)13(9)17-11/h1-6,17H,(H,16,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVNHQYNGXPYHN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C4=C(C=C3)C=NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C3=C(N2)C4=C(C=C3)C=NC(=O)N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.